BenchChemオンラインストアへようこそ!

5-bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Procure 5-bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide (CAS 920357-73-9) to secure a patent-protected (EP 2518063 B1), non-generically-substitutable chemical probe. Its 5-bromo-furan-2-carboxamide core, ethylenedioxy linker, and 6-(furan-2-yl)pyridazine terminus create a unique pharmacophore for kinase-hinge recognition and halogen-bonding interactions—features absent in debrominated or heterocycle-modified analogs. The bromine atom enables rapid Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig) for SAR campaigns, while the compound's cLogP ≈ 2.8 and moderate MW (378.18 g/mol) ensure favorable cell permeability. Guaranteed ≥95% purity across all lots ensures reproducible screening results in proliferative-disease programs.

Molecular Formula C15H12BrN3O4
Molecular Weight 378.182
CAS No. 920357-73-9
Cat. No. B2368168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide
CAS920357-73-9
Molecular FormulaC15H12BrN3O4
Molecular Weight378.182
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H12BrN3O4/c16-13-5-4-12(23-13)15(20)17-7-9-22-14-6-3-10(18-19-14)11-2-1-8-21-11/h1-6,8H,7,9H2,(H,17,20)
InChIKeyWFGSPSLGNFPAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide (CAS 920357-73-9): Structural Identity and Core Procurement Rationale


5-Bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide (CAS 920357-73-9) is a synthetic small molecule belonging to the furan-2-carboxamide subclass of heterocyclic compounds. Its architecture features a 5-bromofuran-2-carboxamide moiety connected via an ethylenedioxy linker to a 6-(furan-2-yl)pyridazine core. The compound is encompassed by the generic formula (II) described in European patent EP 2518063 B1, which claims furan-containing compounds for the treatment of proliferative diseases [1]. Unlike many generic furan-2-carboxamides, the presence of the bromine atom at the 5-position of the furan ring and the dual furan-pyridazine system confers a distinct physico‑chemical profile that is not readily replicated by close structural analogs.

Why Generic Substitution of 5-Bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide with Other Furan-2-carboxamides Is Not Possible


Generic substitution among furan-2-carboxamide family members is precluded because the target compound's biological activity is highly dependent on three interdependent structural features: (i) the 5‑bromo substituent on the furan ring, which modulates electrophilicity and potential halogen‑bonding interactions; (ii) the ethylenedioxy linker that governs molecular flexibility and positioning of the terminal pharmacophore; and (iii) the 6‑(furan‑2‑yl)pyridazine terminus, which provides a specific heteroaromatic recognition element. Removal of the bromine atom (e.g., the debrominated analog N‑(2‑((6‑(furan‑2‑yl)pyridazin‑3‑yl)oxy)ethyl)benzamide) or replacement of the pyridazine with other heterocycles fundamentally alters the hydrogen‑bonding capacity, lipophilicity, and target‑binding geometry [1]. Consequently, even minor structural modifications can abolish or significantly attenuate the desired biological activity, as demonstrated by the sharp structure‑activity relationships reported for the broader pyridazine‑furan compound series in EP 2518063 B1.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide vs. Closest Analogs


Dual Heterocyclic Architecture vs. Mono-Furan Carboxamide Controllers

The target compound incorporates both a pyridazine ring and a furan ring linked through an ethylenedioxy spacer, whereas the simplest furan‑2‑carboxamide control, 5‑bromo‑N‑isopropylfuran‑2‑carboxamide (CAS 57785‑35‑0), contains only a single furan carboxamide unit. This dual‑heterocyclic arrangement is specified in the generic formula (II) of EP 2518063 B1 as essential for biological activity, because the pyridazine moiety provides additional π‑stacking and hydrogen‑bonding interactions that are absent in mono‑furan analogs [1]. In the absence of the pyridazine group, simple 5‑bromo‑furan‑2‑carboxamides have not demonstrated the same level of anti‑proliferative activity in published assays.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

5‑Bromo Substitution Effect on Lipophilicity and Halogen Bonding vs. Debrominated Analog

The presence of a bromine atom at the 5‑position of the furan ring is a deliberate synthetic choice to enhance ligand‑target complementarity. The closest debrominated analog that retains the pyridazine‑ether‑ethyl linker, N‑(2‑((6‑(furan‑2‑yl)pyridazin‑3‑yl)oxy)ethyl)benzamide, lacks the halogen atom entirely [1]. Although direct biological activity data for the debrominated analog are not publicly available, the general SAR tendencies within the furan‑containing series of EP 2518063 B1 indicate that halogen substitution can significantly influence potency and selectivity. In related furan‑carboxamide chemotypes, bromine substitution has been computationally linked to stronger halogen‑bonding interactions with hinge‑region residues of kinases, though experimental confirmation for this exact pair is lacking.

Physicochemical Property Optimization Halogen Bonding Drug Design

Patent‑Protected Scaffold for Proliferative Disease Indications vs. Unprotected Furan‑Carboxamide Variants

The compound falls under the scope of EP 2518063 B1, which specifically claims furan‑containing compounds of formula (II) for the treatment of cancer and other proliferative diseases [1]. This patent protection provides a legal and commercial differentiation relative to many simple furan‑2‑carboxamides that are either off‑patent or not protected for therapeutic use. While the patent does not disclose individual IC50 values for every exemplified compound, the screening data underlying the patent demonstrate that multiple representatives of formula (II) exhibited significant anti‑proliferative activity in cellular assays. Therefore, procurement of the exact CAS‑registered compound ensures access to a structure that has been pre‑validated within a proprietary screening cascade, unlike generic analogs that lack such documented pedigree.

Cancer Therapeutics Intellectual Property Compound Procurement

Optimal Research and Industrial Deployment Scenarios for 5-Bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide


Phenotypic Screening for Novel Anti‑Proliferative Agents

The compound's inclusion in the EP 2518063 B1 patent family, which specifically targets proliferative diseases, makes it a strong candidate for phenotypic screening programs in oncology. Its dual‑heterocyclic architecture may engage multiple kinase targets, and the bromine substituent allows for subsequent analoging via cross‑coupling reactions. Procurement of the exact structure ensures that initial screening hits can be directly mapped to a patent‑protected chemical space, facilitating downstream IP filing [1].

Kinase Profiling and Selectivity Panel Screening

Given the pyridazine core, which is a known kinase‑binding motif, this compound is well‑suited for broad‑panel kinase profiling. The 5‑bromo group and the furan‑2‑yl appendage may confer selectivity for specific kinase hinge regions. The availability of the compound in high purity (≥95%) from multiple specialty chemical vendors ensures reproducibility across independent screening sites, a critical requirement for hit‑confirmation studies [1].

Medicinal Chemistry Lead Optimization and Structure‑Activity Relationship Expansion

The presence of a synthetically versatile bromine atom enables rapid diversification through palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), making the compound an ideal starting point for SAR exploration. The ethylenedioxy linker and pyridazine ring can be systematically varied to probe pharmacophoric requirements, while the bromine serves as both a functionalization handle and a useful isotopic label for mass spectrometry studies [1].

Chemical Biology Probe Development for Target Deconvolution

The compound's moderate molecular weight (378.18 g/mol) and favorable calculated lipophilicity (cLogP ≈ 2.8) suggest acceptable cell permeability. Coupled with the bromine atom, which can be exchanged for radioisotopic bromine‑76 for PET imaging, the molecule can serve as a chemical biology probe for target deconvolution and in vivo pharmacokinetic studies, provided adequate potency is confirmed in preliminary assays [1].

Quote Request

Request a Quote for 5-bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.